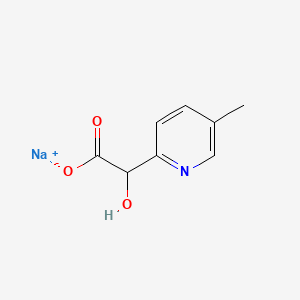
Sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate is a sodium salt derived from 2-hydroxy-2-(5-methylpyridin-2-yl)acetic acid. This compound is known for its chelating properties, allowing it to form complexes with metal ions. It has found applications in various industrial processes, including metal plating, textile dyeing, and photographic processing.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate typically involves the reaction of 5-methylpyridine-2-carboxylic acid with chloroacetic acid and sodium hydroxide. The reaction proceeds as follows:
Reactants: 5-methylpyridine-2-carboxylic acid, chloroacetic acid, sodium hydroxide.
Conditions: The reaction is carried out in an aqueous medium, and the temperature is maintained at around 80-100°C.
Purification: The resulting compound is purified through crystallization or chromatography.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large reactors are used to mix the reactants under controlled conditions.
Continuous Monitoring: The reaction is continuously monitored for temperature, pH, and concentration.
Automated Purification: Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure high purity.
化学反应分析
Types of Reactions: Sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted pyridine derivatives.
科学研究应用
Sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Studied for its anticancer properties, particularly in inhibiting the growth of cancer cells.
Industry: Utilized in metal plating, textile dyeing, and photographic processing due to its ability to form stable complexes with metal ions.
作用机制
The mechanism of action of Sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate involves its ability to chelate metal ions. By forming stable complexes with metal ions, it can:
Inhibit Metal-Catalyzed Reactions: Prevents unwanted metal-catalyzed oxidation and reduction reactions.
Scavenge Free Radicals: Exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.
Modulate Enzymatic Activity: Influences the activity of metal-dependent enzymes, thereby affecting various biochemical pathways.
相似化合物的比较
Sodium 2-hydroxy-2-(6-methylpyridin-2-yl)acetate: Similar structure but with a methyl group at the 6th position instead of the 5th.
Sodium 2-hydroxy-2-(4-methylpyridin-2-yl)acetate: Methyl group at the 4th position.
Sodium 2-hydroxy-2-(3-methylpyridin-2-yl)acetate: Methyl group at the 3rd position.
Uniqueness: Sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate is unique due to its specific positioning of the methyl group, which influences its chelating properties and reactivity. This positional isomerism can lead to differences in stability, solubility, and biological activity compared to its analogs .
属性
分子式 |
C8H8NNaO3 |
|---|---|
分子量 |
189.14 g/mol |
IUPAC 名称 |
sodium;2-hydroxy-2-(5-methylpyridin-2-yl)acetate |
InChI |
InChI=1S/C8H9NO3.Na/c1-5-2-3-6(9-4-5)7(10)8(11)12;/h2-4,7,10H,1H3,(H,11,12);/q;+1/p-1 |
InChI 键 |
WBRVJALOSWEYAG-UHFFFAOYSA-M |
规范 SMILES |
CC1=CN=C(C=C1)C(C(=O)[O-])O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


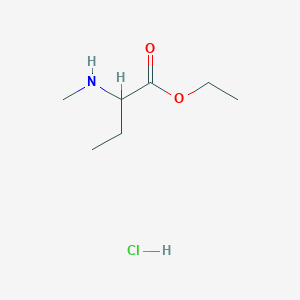

![4-Bromo-1-methoxy-2-[(methoxymethyl)sulfanyl]benzene](/img/structure/B13495987.png)
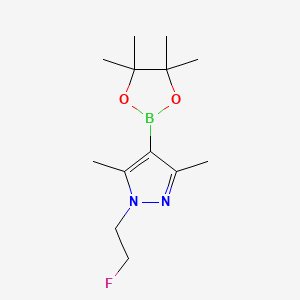
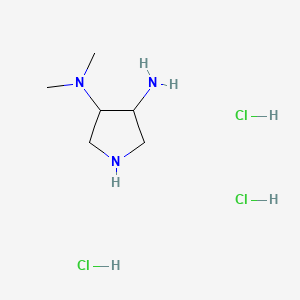
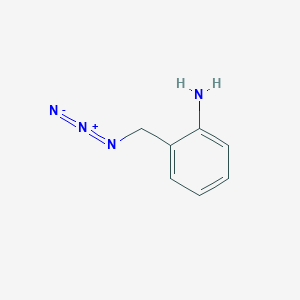
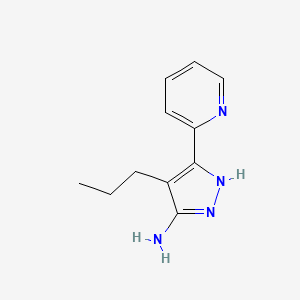
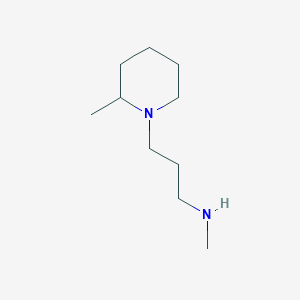

![tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3R)-4-methyl-1-oxopentan-3-yl]carbamate](/img/structure/B13496029.png)
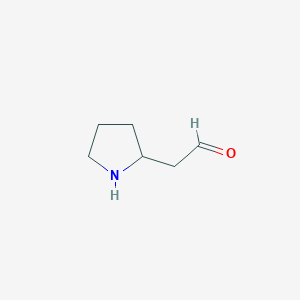
![3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid](/img/structure/B13496033.png)
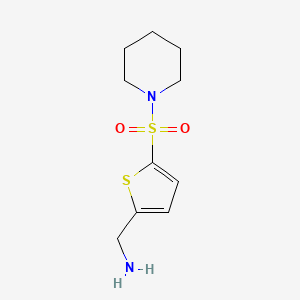
![2-[2-(Morpholin-4-yl)ethoxy]acetic acid hydrochloride](/img/structure/B13496058.png)
